molecular formula C12H18BNO4 B14756027 [2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid

[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid

Cat. No.: B14756027
M. Wt: 251.09 g/mol
InChI Key: YZAZGYSVZNGIMD-UHFFFAOYSA-N
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Description

[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient handling of organolithium reagents and subsequent borylation reactions . These methods are advantageous for large-scale production due to their high throughput and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in target molecules. In biological systems, the boronic acid group can interact with the active sites of enzymes, inhibiting their activity by forming a stable complex . This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid is unique due to its specific functional groups, which confer distinct reactivity and selectivity in chemical reactions. The presence of the methoxy group can influence the electronic properties of the compound, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C12H18BNO4

Molecular Weight

251.09 g/mol

IUPAC Name

[2-(2,2-dimethylpropanoylamino)-3-methoxyphenyl]boronic acid

InChI

InChI=1S/C12H18BNO4/c1-12(2,3)11(15)14-10-8(13(16)17)6-5-7-9(10)18-4/h5-7,16-17H,1-4H3,(H,14,15)

InChI Key

YZAZGYSVZNGIMD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)OC)NC(=O)C(C)(C)C)(O)O

Origin of Product

United States

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